molecular formula C12H11NO B1267737 1-benzylpyridin-2(1H)-one CAS No. 1753-62-4

1-benzylpyridin-2(1H)-one

Cat. No. B1267737
CAS RN: 1753-62-4
M. Wt: 185.22 g/mol
InChI Key: MYZVUSAIFXIGNC-UHFFFAOYSA-N
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Description

1-benzylpyridin-2(1H)-one, also known as BPPO or 2-benzyl-1-pyridinone, is a novel and potent iron chelator that can selectively bind iron ions in cells and tissues. It has a molecular weight of 185.23 .


Synthesis Analysis

The synthesis of 1-benzylpyridin-2(1H)-one has been well studied. For instance, a series of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized by one-pot four-component reaction .


Molecular Structure Analysis

The molecular structure of 1-benzylpyridin-2(1H)-one is represented by the formula C12H11NO . It is a compound with a benzyl group attached to a pyridin-2(1H)-one ring.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, which are related to 1-benzylpyridin-2(1H)-one, have been synthesized through various reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

1-benzylpyridin-2(1H)-one is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 185.22 g/mol.

Scientific Research Applications

Pharmaceutical Research

The 1,2-dihydropyridine (DHP) structure, which includes “1-benzyl-1,2-dihydropyridin-2-one”, is a beneficial scaffold that has revolutionized pharmaceutical research with unprecedented biological properties . Over the years, the transformation of easily accessible 1,2-DHP intermediates by synthetic chemists has generated several drug molecules and natural products .

Synthesis of Alkaloids

The potential of 1,2-dihydropyridines has recently been explored as a critical scaffold for the synthesis of alkaloids and other drugs . 1,2-DHPs are now popular as a precursor for the synthesis of the 2-aza-bicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids .

Anti-Influenza Drug Synthesis

The anti-influenza drug, oseltamivir phosphate (Tamiflu), is also synthesized from 1,2-DHP via an isoquinuclidine intermediate .

Synthesis of 3,4-Dihydropyridin-2-ones

The Michael-type addition of 1,3-dithiane-2-carbothioates to α, β -unsaturated N -tosyl imines, followed by intramolecular annulation driven by a sulfur leaving group, provides a practical reaction cascade for the synthesis of a variety of substituted 3,4-dihydropyridin-2-ones .

Phase Transfer Catalysis

The reaction was carried out under solid–liquid phase transfer catalysis (SL-PTC) conditions at room temperature, in short reaction times in the presence of cheap Bu 4 N + HSO 4– and solid KOH . The new PTC method exhibited adequate functional group tolerance, proving to be a green and reliable method and easy to scale up to furnish rapid access to 3,4-dihydropyridin-2-ones after desulfurization from simple, readily available starting materials .

Synthesis of Bioactive Molecules

Multi-substituted dihydropyridinones are privileged frameworks, found in many biologically active natural compounds . They are included in the structures of a number of synthetic molecules with therapeutic properties . Moreover, they can be easily converted into highly valuable derivatives and employed as precursors in the synthesis of natural molecules with biological activity .

properties

IUPAC Name

1-benzylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZVUSAIFXIGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288177
Record name 1-Benzyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzylpyridin-2(1H)-one

CAS RN

1753-62-4
Record name 1753-62-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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